

(S)-Cipepofol (HSK3486) structural analogue of propofol

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Compound of Interest

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An In-Depth Technical Guide to **(S)-Cipepofol** (HSK3486): A Novel Structural Analogue of Propofol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analogue of propofol, the most widely used agent for induction and maintenance of anesthesia.^[1] Developed as a safer alternative, **(S)-Cipepofol** is a 2,6-disubstituted phenol derivative that exhibits higher potency and an improved safety profile compared to propofol, with a notably lower incidence of injection site pain and potentially less cardiovascular and respiratory depression.^{[2][3]} This technical guide provides a comprehensive overview of the core scientific and clinical data on **(S)-Cipepofol**, with a focus on its pharmacology, experimental protocols, and quantitative data to support further research and development.

Chemical and Physical Properties

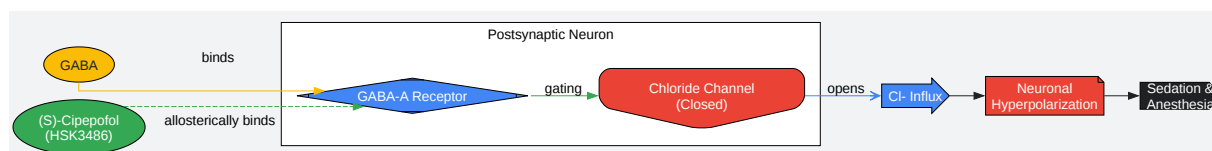
(S)-Cipepofol is the (R)-enantiomer of 2-(1-cyclopropylethyl)-6-isopropylphenol. The introduction of a cyclopropyl group and a chiral center distinguishes it from propofol, contributing to its increased potency and favorable pharmacological properties.^{[1][4]}

Table 1: Chemical and Physical Properties of **(S)-Cipepofol** (HSK3486)

Property	Value	Reference
IUPAC Name	2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol	
Synonyms	Ciprofol, HSK3486	
Chemical Formula	C ₁₄ H ₂₀ O	
Molar Mass	204.31 g/mol	
CAS Number	1637741-58-2	
Appearance	Injectable emulsion	

Mechanism of Action

(S)-Cipecpofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, **(S)-Cipecpofol** enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, inhibiting the transmission of nerve impulses and resulting in sedation and anesthesia. Preclinical studies have shown that **(S)-Cipecpofol** has a 4- to 6-fold higher potency than propofol.



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Caption: GABA-A Receptor Signaling Pathway of **(S)-Cipecpofol**.

Preclinical Pharmacology

In Vitro Studies

4.1.1. GABA-A Receptor Binding and Function

Competitive binding assays have shown that HSK3486 competes for binding to the GABA-A receptor. Whole-cell patch-clamp assays on HEK293 cells stably expressing the human $\alpha 1\beta 1\gamma 2S$ GABA-A receptor subtype demonstrated that HSK3486 potentiates GABA-evoked chloride currents at lower concentrations and directly activates the receptor at higher concentrations.

Table 2: In Vitro Potency of HSK3486 at the GABA-A Receptor

Parameter	HSK3486	Propofol	Reference
EC ₅₀ for GABA Potentiation	0.49 ± 0.12 μM	2.3 ± 0.4 μM	
EC ₅₀ for Direct Activation	6.8 ± 1.3 μM	29.6 ± 5.1 μM	

In Vivo Studies

4.2.1. Sedative and Hypnotic Effects in Rodents

In vivo studies in rats demonstrated that intravenous administration of HSK3486 induces a dose-dependent loss of righting reflex (LORR), a measure of hypnotic effect. HSK3486 was found to be approximately 4-5 times more potent than propofol in inducing hypnosis.

Table 3: In Vivo Hypnotic Potency of HSK3486 in Rats

Parameter	HSK3486	Propofol	Reference
HD ₅₀ (Hypnotic Dose for 50% of animals)	1.4 mg/kg	8.1 mg/kg	
Therapeutic Index (LD ₅₀ /HD ₅₀)	10.3	6.9	

Pharmacokinetics

Pharmacokinetic studies in rats after a single intravenous bolus injection showed that HSK3486 has a rapid clearance and a large volume of distribution, indicating wide tissue distribution.

Table 4: Pharmacokinetic Parameters of HSK3486 in Rats (at 2 mg/kg IV)

Parameter	Value	Reference
C _{max} (ng/mL)	2150 ± 437	
AUC _{0-t} (ng·h/mL)	489 ± 98	
t _{1/2} (h)	0.68 ± 0.15	
CL (L/h/kg)	4.2 ± 0.8	
V _d (L/kg)	3.9 ± 0.6	

Clinical Development and Efficacy

(S)-Cipepofol has undergone extensive clinical development, demonstrating its efficacy and safety for procedural sedation and the induction and maintenance of general anesthesia.

Procedural Sedation

In a phase 3, multicenter, randomized, non-inferiority trial for sedation during gastroscopy and colonoscopy, a single dose of 0.4 mg/kg of **(S)-Cipepofol** was compared to 1.5 mg/kg of propofol. The success rate for completing the procedures was 100% in the **(S)-Cipepofol** group and 99.2% in the propofol group, establishing non-inferiority. Notably, the incidence of injection-site pain was significantly lower with **(S)-Cipepofol** (4.9% vs. 52.4%).

General Anesthesia

5.2.1. Induction

A phase 3, multicenter, randomized, double-blind, non-inferiority trial evaluated the efficacy of **(S)-Cipepofol** (0.4 mg/kg) versus propofol (2.0 mg/kg) for the induction of general anesthesia in adults undergoing elective surgery. The success rate of anesthesia induction was 97.0% for

(S)-Cipepofol and 97.6% for propofol, meeting the non-inferiority margin. The incidence of injection-site pain was substantially lower in the **(S)-Cipepofol** group (18.0% vs. 77.1%).

5.2.2. Maintenance

A phase 3, multicenter, single-blind, randomized trial assessed the efficacy and safety of **(S)-Cipepofol** for the maintenance of general anesthesia. Following induction with 0.4 mg/kg **(S)-Cipepofol** or 2.0 mg/kg propofol, maintenance infusion was initiated at 0.8 mg/kg/h and 5.0 mg/kg/h, respectively, and adjusted to maintain a bispectral index (BIS) of 40-60. The success rate for maintenance of general anesthesia was 100% in both groups, confirming the non-inferiority of **(S)-Cipepofol**.

Table 5: Summary of Key Clinical Efficacy Data

Indication	(S)-Cipepofol (HSK3486) Dose	Propofol Dose	Primary Efficacy Endpoint	Result	Reference
Procedural Sedation	0.4 mg/kg	1.5 mg/kg	Success rate of procedure completion	100% vs. 99.2% (non-inferior)	
Anesthesia Induction	0.4 mg/kg	2.0 mg/kg	Success rate of induction	97.0% vs. 97.6% (non-inferior)	
Anesthesia Maintenance	0.8 mg/kg/h (initial)	5.0 mg/kg/h (initial)	Success rate of maintenance	100% vs. 100% (non-inferior)	

Safety Profile

Across clinical trials, **(S)-Cipepofol** has demonstrated a favorable safety profile. The most consistently reported advantage over propofol is a significantly lower incidence of injection-site pain. While cardiovascular and respiratory effects are dose-dependent, some studies suggest a lower incidence of hypotension with **(S)-Cipepofol** compared to propofol.

Table 6: Incidence of Key Adverse Events in Clinical Trials

Adverse Event	(S)-Cipepofol (HSK3486)	Propofol	P-value	Reference
Injection-site pain (Anesthesia Induction)	18.0%	77.1%	< 0.0001	
Injection-site pain (Procedural Sedation)	4.9%	52.4%	< 0.001	
Hypotension (Anesthesia Induction)	17.9%	14.5%	0.8780	
Hypotension (Meta-analysis)	Lower risk (RR = 0.85)	Higher risk	0.02	

Experimental Protocols

Synthesis of (S)-Cipepofol (HSK3486)

The synthesis of **(S)-Cipepofol** is described by Qin et al. (2017). A detailed, step-by-step protocol based on this publication is provided in the appendix. The general synthetic scheme involves the isopropylation of phenol followed by a multi-step process to introduce the chiral cyclopropylethyl group.



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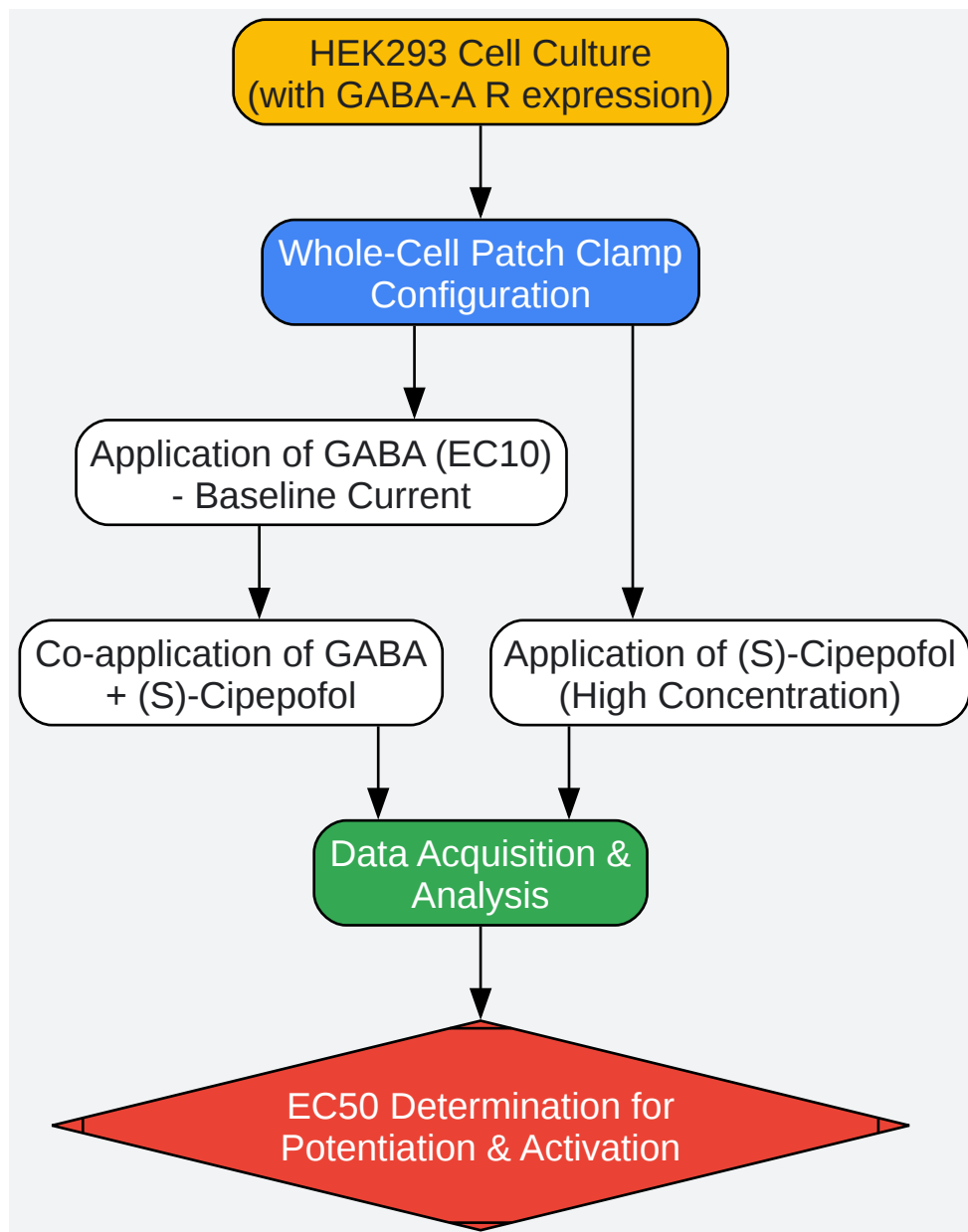
Caption: General Synthetic Workflow for **(S)-Cipepofol**.

Whole-Cell Patch Clamp Assay for GABA-A Receptor Modulation

The following protocol is adapted from Liao et al. (2022) for assessing the modulatory effects of **(S)-Cipepofol** on GABA-A receptors.

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human $\alpha 1\beta 1\gamma 2S$ GABA-A receptor subtype are cultured in appropriate media.
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Solutions:
 - External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
 - Internal (pipette) solution (in mM): 145 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 EGTA (pH 7.2).
- Drug Application: **(S)-Cipepofol** and GABA are applied to the cells using a rapid solution exchange system.
- Experimental Procedure:
 - Establish a whole-cell recording configuration.
 - Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current.
 - Co-apply the same concentration of GABA with varying concentrations of **(S)-Cipepofol** to determine the potentiation effect.
 - Apply high concentrations of **(S)-Cipepofol** alone to assess direct activation of the receptor.
- Data Analysis: The potentiation of the GABA-evoked current and the direct activation by **(S)-Cipepofol** are measured and concentration-response curves are generated to calculate

EC₅₀ values.



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Caption: Experimental Workflow for Whole-Cell Patch Clamp Assay.

In Vivo Sedative/Hypnotic Effect Assessment in Rats

The following protocol is based on the study by Liao et al. (2022) to evaluate the hypnotic potency of **(S)-Cipepofol**.

- Animals: Male Sprague-Dawley rats are used.
- Drug Administration: **(S)-Cipepofol** or propofol is administered intravenously via the tail vein.
- Assessment of Hypnosis: The primary endpoint is the loss of righting reflex (LORR). A rat is considered to have lost its righting reflex if it does not right itself within 30 seconds when placed on its back.
- Experimental Procedure:
 - Animals are randomly assigned to different dose groups of **(S)-Cipepofol** or propofol.
 - The drug is administered, and the time to the onset of LORR is recorded.
 - The duration of LORR (time from loss to recovery of the righting reflex) is measured.
- Data Analysis: The percentage of animals in each group that exhibit LORR is determined. A dose-response curve is generated, and the hypnotic dose for 50% of the animals (HD₅₀) is calculated using probit analysis. The therapeutic index is calculated as the ratio of the lethal dose for 50% of animals (LD₅₀) to the HD₅₀.

Conclusion

(S)-Cipepofol (HSK3486) represents a significant advancement in the field of intravenous anesthetics. Its enhanced potency and improved safety profile, particularly the reduced incidence of injection-site pain, make it a promising alternative to propofol. The comprehensive preclinical and clinical data presented in this guide provide a solid foundation for its clinical application and for future research aimed at further elucidating its pharmacological properties and exploring its potential in various clinical settings. The detailed experimental protocols offer a valuable resource for researchers in the field of anesthesia and pharmacology.

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